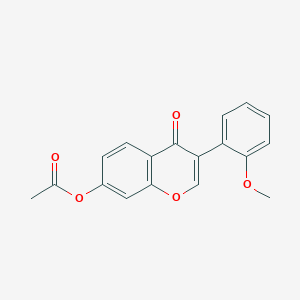![molecular formula C22H29N5O2 B5553392 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)
4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine, commonly known as MPAP, is a chemical compound that has garnered attention in the scientific community for its potential applications in research. MPAP is a selective dopamine D3 receptor antagonist that has been studied for its potential use in treating addiction, depression, and schizophrenia.
科学的研究の応用
Synthesis and Chemical Reactivity
The compound 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is a versatile intermediate for synthesizing a wide range of heterocyclic compounds. Its reactivity has been utilized in the preparation of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with significant anti-inflammatory and analgesic properties. The synthesis process often involves the reaction with amino thiouracil, leading to various derivatives with enhanced cyclooxygenase inhibition and COX-2 selectivity, demonstrating potential for therapeutic applications (Abu‐Hashem et al., 2020).
Pharmacological Potential
The pharmacological potential of derivatives of this compound is evident in their application as anticonvulsants. A notable example is Epimidin, a compound reported as a promising anticonvulsant drug candidate. The development and validation of an HPLC method for the determination of related substances in Epimidin underscore its significance in pharmaceutical research (Severina et al., 2021).
Bioactive Compound Synthesis
The structural flexibility of this compound facilitates the synthesis of bioactive compounds with potential insecticidal, antiarrhythmic, antihypertensive, and antiparkinsonian activities. This compound serves as a precursor in the synthesis of pyridine derivatives, showcasing its utility in developing novel insecticides with strong aphidicidal activities (Bakhite et al., 2014). Additionally, derivatives have shown strong antiarrhythmic and antihypertensive effects, indicating the compound's contribution to cardiovascular drug development (Malawska et al., 2002).
特性
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-29-19-7-5-18(6-8-19)17-21(28)26-15-13-25(14-16-26)20-9-10-23-22(24-20)27-11-3-2-4-12-27/h5-10H,2-4,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHWVHPHOVPNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)
![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5553331.png)
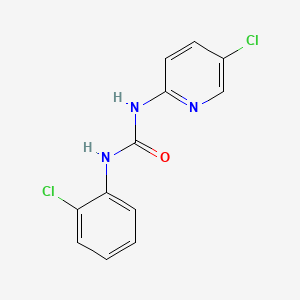
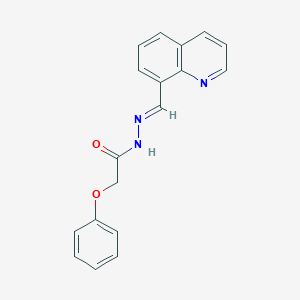
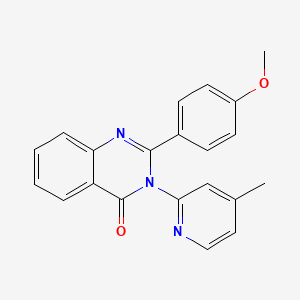
![N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide](/img/structure/B5553360.png)
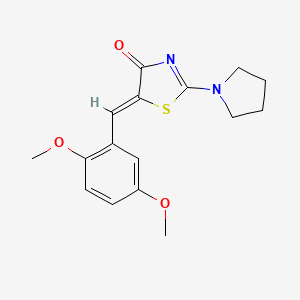
![1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)
![8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553378.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553382.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)
